Chlorphenesin

Catalog No.
S523544
CAS No.
104-29-0
M.F
C9H11ClO3
M. Wt
202.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorphenesin

CAS Number

104-29-0

Product Name

Chlorphenesin

IUPAC Name

3-(4-chlorophenoxy)propane-1,2-diol

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

InChI

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2

InChI Key

MXOAEAUPQDYUQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(CO)O)Cl

Solubility

1.04e+01 g/L

Synonyms

Chlorphenesin; NSC 6401; NSC6401; NSC-6401

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Cl

Description

The exact mass of the compound Chlorphenesin is 202.0397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10000 mg/l0.05 m1.04e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols. It belongs to the ontological category of propane-1,2-diols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Muscle Relaxation Mechanisms

Chlorphenesin's mechanism of action for muscle relaxation is not fully understood. Research suggests it might interfere with nerve impulses at the neuromuscular junction, the point where nerves connect to muscles []. Studying chlorphenesin's effects on this process could provide valuable insights into muscle physiology and the development of more targeted muscle relaxants.

Potential Use in Sleep Research

Some studies have investigated chlorphenesin's potential effects on sleep. Early research suggested it might promote sleep and reduce nighttime wakefulness []. However, the quality of this research is limited, and further investigation is needed to determine the effectiveness and safety of chlorphenesin for sleep disorders.

Chlorphenesin is a chemical compound with the molecular formula C9H11ClO3C_9H_{11}ClO_3 and is recognized for its use primarily as a preservative in cosmetic products. It is also known by several synonyms, including 3-(4-chlorophenoxy)-1,2-propanediol and p-chlorophenyl-α-glyceryl ether. Chlorphenesin exhibits antimicrobial properties, making it effective against various bacteria and fungi, which is crucial for prolonging the shelf life of cosmetic formulations .

  • Disruption of cell membranes: The hydrophobic portion of chlorphenesin might interact with and disrupt the lipid bilayer of fungal and bacterial cells, leading to leakage of cellular contents and cell death [].
  • Inhibition of enzyme activity: Chlorphenesin might interfere with essential enzymes required for fungal and bacterial growth and proliferation [].
Due to its functional groups. It reacts with acidic compounds, such as benzalkonium chloride, to form chlorhexidine, a well-known antiseptic . The synthesis of chlorphenesin typically involves the condensation of p-chlorophenol and glycidol in the presence of a catalyst, often a tertiary amine or quaternary ammonium salt . This reaction highlights its role as a precursor in the formation of more complex chemical structures.

Chlorphenesin demonstrates notable biological activity as an antimicrobial agent. It has been classified by the World Health Organization as an antifungal for topical use and exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria . While its precise mechanism of action is not fully understood, chlorphenesin's effects are often evaluated through subjective responses in clinical settings. In cosmetic applications, it helps control microbial growth, thereby enhancing product safety .

The synthesis of chlorphenesin involves a straightforward process:

  • Reactants: The primary reactants are p-chlorophenol and glycidol.
  • Catalyst: A tertiary amine or quaternary ammonium salt is used as a catalyst.
  • Process: The reactants are combined under controlled conditions to facilitate condensation, resulting in the formation of chlorphenesin.

This method allows for efficient production while ensuring the purity of the final product .

Chlorphenesin is predominantly used in cosmetics as a preservative due to its antimicrobial properties. Its applications include:

  • Personal Care Products: Used in lotions, creams, and shampoos to prevent microbial spoilage.
  • Pharmaceuticals: Occasionally utilized in topical formulations for its antifungal properties.
  • Industrial Uses: Employed in various formulations that require preservation against microbial contamination .

Studies on chlorphenesin have indicated that it can interact with other preservatives and formulations. For instance, when combined with certain other preservatives, it may enhance their irritant potential, necessitating careful formulation considerations to ensure consumer safety . Additionally, while systemic intoxication from transdermal use has not been observed, allergic contact sensitivity remains a concern for some individuals using products containing chlorphenesin .

Chlorphenesin shares structural similarities with several other compounds that exhibit similar biological activities. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
ChlorphenesinC9H11ClO3C_9H_{11}ClO_3Preservative in cosmeticsAntifungal properties; used primarily in cosmetics
Chlorphenesin carbamateC10H12ClNO4C_{10}H_{12}ClNO_4Muscle relaxantCentrally acting muscle relaxant; less commonly used now
Benzyl alcoholC7H8OC_7H_{8}OPreservativeCommonly used but less effective against fungi
MethylparabenC8H8O3C_{8}H_{8}O_{3}PreservativeWidely used; potential allergen

Chlorphenesin stands out due to its dual role as both an effective preservative and an antifungal agent, which is not always present in similar compounds. Its specific structure allows it to function effectively in cosmetic formulations while minimizing irritation risks when used within recommended concentrations .

Chlorphenesin, systematically named 3-(4-chlorophenoxy)propane-1,2-diol, represents a phenyl glycerol ether with the molecular formula C₉H₁₁ClO₃ and a molecular weight of 202.635 g/mol [1] [2] [3]. The compound is characterized by its central propane-1,2-diol backbone linked through an ether bond to a para-chlorophenyl group [4] [5]. The International Union of Pure and Applied Chemistry name reflects the substitution pattern where the chlorine atom occupies the para position on the benzene ring relative to the ether linkage [1] [2].

The structural architecture of chlorphenesin features a chiral center at the secondary carbon bearing the hydroxyl group, resulting in the presence of both R and S enantiomers [6]. The stereochemical designation indicates that chlorphenesin exists as a racemic mixture under normal conditions, with zero defined stereocenters out of one possible stereocenter [6]. This stereochemical characteristic contributes significantly to the compound's crystalline behavior and polymorphic diversity, as demonstrated in comprehensive crystallographic studies [7].

The canonical SMILES representation OCC(O)COC1=CC=C(Cl)C=C1 illustrates the molecular connectivity, while the InChI key MXOAEAUPQDYUQM-UHFFFAOYSA-N provides a unique identifier for database searches [1] [2] [4]. The molecular structure incorporates both hydrophilic elements through the vicinal diol functionality and hydrophobic characteristics via the chlorinated aromatic ring, contributing to its amphiphilic properties [5].

Crystallographic Characteristics

Chlorphenesin exhibits remarkable crystalline diversity, forming multiple polymorphic modifications under different conditions [7]. Comprehensive crystallographic investigations have revealed the formation of both stable and metastable phases in racemic and enantiopure forms [7]. The compound demonstrates the ability to form racemic compounds as well as racemic conglomerates, depending on crystallization conditions and the presence of structural analogues [7].

X-ray crystallographic analysis has identified multiple crystal organizations for chlorphenesin, with seven out of nine studied cases exhibiting crystal packing formed with the participation of two symmetry-independent molecules (Z′ > 1) [7]. This unusual frequency of Z′ > 1 structures reflects the diverse intermolecular hydrogen bonding patterns possible within crystals of aryl glycerol ethers [7]. The crystallographic data indicates that all racemic compounds of chloro-substituted chlorphenesin analogues adopt a common supramolecular motif, while enantiopure forms display three distinct crystal organizations [7].

The Cambridge Crystallographic Data Centre contains supplementary crystallographic data under accession codes CCDC 2039458-2039460, providing detailed structural information for different polymorphic forms [7]. The crystal structure exhibits extensive hydrogen bonding networks involving the hydroxyl groups of the propanediol moiety, contributing to the stability of different polymorphic modifications [8].

The crystalline modifications display variable thermal stabilities, with differential scanning calorimetry and powder X-ray diffraction studies revealing multiple phase transitions [7] [9]. The free energies of metastable forms have been experimentally determined relative to the thermodynamically most stable racemic compounds, providing insight into the relative stabilities of different polymorphic forms [7].

Thermodynamic Properties

Phase Transition Behavior

Chlorphenesin demonstrates well-defined thermal transition behavior characterized by distinct melting and crystallization events [10] [11] [12] [13] [14]. The melting point ranges from 77-79°C according to multiple independent measurements, with some sources reporting a slightly broader range of 78.0-82.0°C [10] [11] [13] [14] [15]. These variations likely reflect different polymorphic forms and measurement conditions rather than impurities, as the compound exhibits significant polymorphism [7].

Thermal analysis using differential scanning calorimetry has revealed complex phase behavior associated with the multiple crystalline modifications [7] [9]. The compound undergoes solid-solid phase transitions between different polymorphic forms before reaching the melting point, as evidenced by comprehensive thermal studies [7]. The racemic and enantiopure forms exhibit different thermal signatures, with metastable phases showing distinct transition temperatures compared to stable modifications [7].

The boiling point has been reported with considerable variation in the literature, ranging from 290.96°C (estimated value) to 369.5°C [12] [14] [15]. The significant discrepancy suggests these values represent estimates rather than experimentally determined data, with the higher value possibly accounting for decomposition processes that may occur before true boiling [12].

Solubility Profile Across Solvent Systems

Chlorphenesin exhibits a characteristic solubility profile reflecting its amphiphilic molecular structure [16] [17] [18] [19]. The compound demonstrates limited aqueous solubility, with reported values ranging from 0.5% to 10.4 mg/mL depending on measurement conditions [20] [17] [19] [21]. This relatively low water solubility is consistent with the presence of the hydrophobic chlorophenyl moiety [22].

In alcoholic systems, chlorphenesin shows enhanced solubility compared to aqueous media. Ethanol solutions demonstrate solubility values of approximately 5% for 95% ethanol, with some sources reporting concentrations up to 41 mg/mL under specific conditions [17] [18] [21]. The enhanced solubility in ethanol reflects favorable interactions between the hydroxyl groups of the solute and solvent molecules [16].

Polar aprotic solvents demonstrate variable dissolution capacity for chlorphenesin. Dimethyl sulfoxide accommodates concentrations of 3-41 mg/mL, while dimethylformamide supports approximately 5 mg/mL [23] [18] [21]. The compound exhibits good solubility in ethereal solvents, reflecting favorable interactions with the ether functional group [17] [19].

Comprehensive solubility studies across twelve different solvents have demonstrated that chlorphenesin solubility in alcohol and ester systems is primarily influenced by solvent polarity and viscosity [16] [24]. The thermodynamic analysis of dissolution processes indicates that all mixing Gibbs energy values are negative while mixing entropy values are positive, confirming the spontaneous nature of the dissolution process [16].

Spectroscopic Fingerprints

Vibrational Spectroscopy Signatures

Infrared spectroscopic analysis of chlorphenesin reveals characteristic absorption bands corresponding to its functional groups [25] [26]. The hydroxyl groups of the propanediol moiety contribute broad absorption features in the 3200-3600 cm⁻¹ region, typical of O-H stretching vibrations in secondary alcohols [26]. The presence of intramolecular and intermolecular hydrogen bonding affects the exact position and breadth of these absorptions [26].

The aromatic ring system produces characteristic C=C stretching vibrations in the 1600-1500 cm⁻¹ region, while C-H stretching modes appear in the 3000-2800 cm⁻¹ range [26] [27]. The para-disubstituted benzene ring generates a distinctive pattern in the fingerprint region between 900-600 cm⁻¹, allowing for structural identification [27] [28].

Carbon-chlorine bond stretching vibrations appear in the lower frequency region around 850-550 cm⁻¹, characteristic of aromatic C-Cl bonds [28]. The C-O ether linkage contributes absorptions in the 1300-1000 cm⁻¹ region, while the secondary alcohol C-O stretching typically appears around 1050 cm⁻¹ [26]. The fingerprint region provides unique spectral signatures that allow differentiation from structural isomers and analogues [27] [29].

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information for chlorphenesin through both ¹H and ¹³C NMR techniques [30] [31]. The ¹H NMR spectrum exhibits characteristic signals for the propanediol protons, with the methylene groups appearing as complex multipiples due to coupling with adjacent carbons and the chiral center [31]. The hydroxyl protons typically appear as broad singlets, with chemical shifts dependent on solvent and concentration due to hydrogen bonding effects.

The aromatic proton signals appear in the downfield region around 6.8-7.3 ppm, with the para-disubstituted benzene ring producing a characteristic AA'BB' pattern [31]. The methylene protons adjacent to the ether oxygen appear around 4.0-4.2 ppm, while the methine proton of the secondary alcohol appears around 3.8-4.0 ppm [31].

¹³C NMR spectroscopy reveals distinct carbon environments corresponding to the various structural elements [31]. The aromatic carbons appear in the 120-160 ppm region, with the chlorine-substituted carbon showing characteristic downfield shifts. The aliphatic carbons of the propanediol chain appear in the 60-80 ppm range, with the secondary alcohol carbon typically around 70 ppm and the primary alcohol carbons around 65 ppm [31].

Two-dimensional NMR techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide detailed connectivity information and assist in complete structural assignment [31]. These techniques are particularly valuable for distinguishing between different polymorphic forms and studying hydrogen bonding interactions in solution [31].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of chlorphenesin reveals characteristic fragmentation patterns that facilitate structural identification [32] [33] [34]. Under electron ionization conditions, the molecular ion peak appears at m/z 202, corresponding to the molecular weight of the compound [32]. The molecular ion typically exhibits moderate intensity due to the relative stability of the aromatic system.

Common fragmentation pathways include loss of water molecules (18 mass units) from the hydroxyl groups, producing fragment ions at m/z 184 and m/z 166 [34]. Loss of the entire propanediol side chain (75 mass units) generates a prominent fragment at m/z 127, corresponding to the para-chlorophenoxy cation [34]. Further fragmentation of this ion through loss of oxygen (16 mass units) produces the para-chlorophenyl cation at m/z 111 [34].

The base peak in many mass spectra corresponds to the para-chlorophenol molecular ion at m/z 128, formed through rearrangement processes [32]. Additional significant fragments include the phenol cation at m/z 94 and various alkyl fragments from the propanediol chain [34]. The chlorine isotope pattern provides confirmatory evidence for the presence of chlorine, with characteristic intensity ratios reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Nucleophilic Etherification Strategies

Nucleophilic etherification represents the fundamental chemical approach for chlorphenesin synthesis, involving the formation of carbon-oxygen bonds through nucleophilic substitution mechanisms. These strategies encompass two primary methodologies that have been extensively developed for industrial chlorphenesin production.

Alkaline-Mediated Glycidol Condensation

The alkaline-mediated glycidol condensation constitutes the most widely employed method for chlorphenesin synthesis, utilizing the direct reaction between para-chlorophenol and glycidol under basic conditions [1] [2]. This methodology involves the nucleophilic attack of the phenoxide anion on the electrophilic carbon of the glycidol epoxide ring, resulting in regioselective ring opening and subsequent formation of the desired aryloxypropanediol structure [2].

The reaction mechanism proceeds through initial deprotonation of para-chlorophenol by sodium hydroxide or potassium hydroxide, generating the corresponding phenoxide nucleophile [1]. The phenoxide subsequently attacks the less hindered carbon of the glycidol epoxide, leading to ring opening and formation of the primary alcohol functionality [2]. This process demonstrates excellent regioselectivity, with the nucleophilic attack occurring predominantly at the terminal carbon of the epoxide ring due to reduced steric hindrance and electronic factors .

Optimization studies have demonstrated that reaction temperatures between 80 and 120 degrees Celsius provide optimal conversion rates while minimizing side reactions [1] [4]. The molar ratio of para-chlorophenol to glycidol significantly influences product yield, with equimolar ratios generally providing yields between 85 and 95 percent [1] [2]. Extended reaction times of 4 to 8 hours ensure complete conversion while preventing thermal degradation of the product [1].

The primary advantage of this methodology lies in its simplicity and high yield potential [1]. However, significant safety concerns arise from the use of glycidol, which exhibits toxicity and requires specialized handling procedures [2]. Additionally, the formation of by-products such as diglycidyl ethers necessitates careful reaction control and subsequent purification steps .

Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis represents an advanced synthetic approach that enables efficient chlorphenesin synthesis through the use of quaternary ammonium salts as catalysts [1] [5]. This methodology employs tetrabutylammonium bromide as the primary phase-transfer catalyst, facilitating the reaction between para-chlorophenol and 3-chloro-1,2-propanediol in biphasic systems [1] [5].

The mechanism involves the transport of hydroxide ions from the aqueous phase to the organic phase through complexation with the quaternary ammonium cation [5]. The resulting ion pair enables deprotonation of para-chlorophenol in the organic phase, generating the phenoxide nucleophile in proximity to the alkyl halide substrate [1] [5]. This spatial organization significantly enhances reaction rates and selectivity compared to conventional biphasic reactions without phase-transfer catalysts [5].

Tetrabutylammonium bromide demonstrates exceptional efficiency in this transformation, with catalyst loadings of 0.5 to 1.0 mole percent providing excellent conversion rates [1]. The optimal temperature range of 105 to 140 degrees Celsius ensures rapid reaction kinetics while maintaining catalyst stability [1]. Reaction times of 3 to 5 hours typically achieve conversions exceeding 95 percent with yields ranging from 95 to 98 percent [1].

The phase-transfer catalysis approach offers several advantages including enhanced reaction rates, improved selectivity, and the ability to operate under relatively mild conditions [5]. The biphasic nature of the system facilitates product isolation and catalyst recovery [5]. However, the requirement for specialized phase-transfer catalysts increases operational complexity and cost considerations [1].

Green Chemistry Approaches

Contemporary chlorphenesin synthesis increasingly emphasizes environmentally sustainable methodologies that align with green chemistry principles. These approaches focus on reducing environmental impact through solvent elimination, waste minimization, and the implementation of innovative catalytic systems.

Solvent Selection and Waste Minimization

Solvent selection plays a critical role in sustainable chlorphenesin synthesis, with increasing emphasis on reducing or eliminating volatile organic compounds [6] [7]. Recent developments have focused on implementing solvent-free reaction conditions that eliminate the need for traditional organic solvents while maintaining high product yields [6] [8].

Microwave-mediated solvent-free synthesis has emerged as a particularly promising approach, utilizing direct heating of reactants without additional solvents [9]. This methodology employs glycerol as a sustainable starting material in combination with para-chlorophenol and potassium carbonate as the base [9] [10]. The reaction proceeds under microwave irradiation at temperatures of 140 to 170 degrees Celsius, achieving yields of 60 to 80 percent in reaction times of 1 to 5 hours [9] [10].

The implementation of deep eutectic solvents represents another significant advancement in green solvent systems [11]. Choline chloride-based eutectic mixtures demonstrate excellent performance as reaction media for Ullmann-type ether synthesis, providing environmentally benign alternatives to conventional organic solvents [11]. These systems enable catalyst recycling up to seven times while maintaining high product yields [11].

Water-based synthesis represents the ultimate green chemistry approach, utilizing aqueous reaction media to eliminate organic solvent usage entirely [12]. The development of water-soluble catalytic systems enables efficient chlorphenesin synthesis in aqueous environments, significantly reducing environmental impact and simplifying product isolation procedures [12].

Waste minimization strategies encompass comprehensive approaches to reducing by-product formation and implementing efficient separation technologies [13]. Process optimization through design of experiments methodology enables identification of conditions that maximize product selectivity while minimizing waste generation [14]. Heat integration and process intensification further reduce energy consumption and associated environmental impact [13].

Catalytic System Innovations

Innovative catalytic systems represent a fundamental component of sustainable chlorphenesin synthesis, focusing on the development of efficient, recyclable, and environmentally benign catalysts [15] [16]. Recent advances have emphasized the implementation of heterogeneous catalytic systems that enable easy catalyst recovery and reuse [15].

Copper-based catalytic systems demonstrate exceptional performance in Ullmann-type carbon-oxygen bond formation reactions [17] [11]. Ligand-free copper catalysis utilizing copper iodide or copper oxide as catalysts provides efficient conversion of aryl halides to aryl ethers under mild conditions [17] [11]. These systems operate effectively at temperatures of 80 to 120 degrees Celsius with catalyst loadings of 1 to 5 mole percent [11].

The development of supported catalytic systems enables enhanced catalyst recovery and reuse [15] [18]. Palladium nanoparticles supported on carbon nanotubes demonstrate excellent catalytic activity for related transformations while providing facile catalyst separation [15] [18]. These systems exhibit remarkable stability and can be recycled multiple times without significant loss of activity [18].

Electrochemical catalytic systems represent an emerging approach that eliminates the need for chemical reducing agents or oxidants [19] [20]. These systems utilize electrical energy to drive the desired transformations, providing precise control over reaction conditions and enabling the use of mild reaction environments [19]. Electrochemical synthesis demonstrates particular promise for the selective functionalization of aromatic compounds [19].

Biocatalytic approaches offer ultimate sustainability through the use of enzymatic systems for carbon-oxygen bond formation [21]. While still in developmental stages for chlorphenesin synthesis, enzymatic methodologies demonstrate exceptional selectivity and operate under mild, environmentally friendly conditions [21].

Purification Techniques and Yield Maximization

Effective purification strategies are essential for achieving pharmaceutical-grade chlorphenesin with high purity and yield. These techniques encompass both traditional separation methods and advanced purification technologies that ensure product quality while maximizing recovery yields.

Vacuum distillation represents the most widely employed purification method for chlorphenesin, utilizing reduced pressure to enable distillation at lower temperatures [22] [23] [24]. Operating temperatures of 120 to 180 degrees Celsius under vacuum pressures of 1 to 20 millimeters of mercury achieve product purities of 98 to 99.5 percent [22] [24]. The method provides excellent scalability and eliminates solvent usage, making it particularly suitable for industrial applications [24].

Crystallization techniques offer alternative purification approaches that can achieve exceptional product purity [25] [26]. Solvent crystallization utilizing appropriate organic solvents enables selective precipitation of chlorphenesin while leaving impurities in solution [27] [26]. Temperature-controlled crystallization processes optimize crystal quality and yield, with typical purities ranging from 96 to 99 percent [27] [25].

Melt crystallization represents an advanced purification technique that combines the principles of crystallization with thermal processing [28] [29]. This methodology involves controlled melting and recrystallization of the crude product, achieving purities of 98 to 99.8 percent with recovery yields of 90 to 98 percent [28]. The process eliminates solvent usage entirely while providing excellent purification efficiency [29].

Continuous crystallization technologies enable enhanced process control and improved product consistency [25]. Preferential crystallization methods demonstrate particular utility for resolving stereoisomers and achieving high optical purity [25]. These approaches utilize controlled nucleation and crystal growth to optimize product quality and yield [25].

Advanced separation techniques including preparative chromatography provide ultimate purification capability for research and specialty applications [26]. While less suitable for large-scale production due to cost considerations, these methods achieve purities exceeding 99.9 percent [26].

Industrial-Scale Production Challenges

Industrial-scale chlorphenesin production faces numerous technical and economic challenges that require comprehensive solutions to ensure efficient and sustainable manufacturing operations. These challenges encompass raw material quality control, process safety considerations, environmental compliance requirements, and economic optimization factors.

Process safety considerations are paramount in industrial chlorphenesin production due to the use of toxic and corrosive reagents [31]. High-temperature operations with alkaline conditions create equipment corrosion challenges that require specialized materials and maintenance protocols [31]. The implementation of comprehensive safety systems including automated process control and emergency shutdown procedures is essential for safe operation [31].

Energy efficiency optimization represents a significant economic challenge, particularly for vacuum distillation operations that require substantial heating and cooling duties [32]. Heat integration strategies and process intensification approaches can reduce energy consumption, but require significant capital investment [32]. The implementation of advanced process control systems enables optimization of energy usage while maintaining product quality [32].

Yield optimization challenges arise from competing side reactions and catalyst deactivation phenomena [33] [14]. Statistical experimental design methodologies enable systematic optimization of reaction conditions to maximize yield while minimizing by-product formation [33] [14]. Advanced reaction engineering approaches including continuous flow processing can enhance selectivity and yield [14].

Equipment design and maintenance considerations are critical for sustained production operations [31]. The corrosive nature of alkaline reaction conditions necessitates specialized materials of construction and comprehensive maintenance programs [31]. Scale-up challenges require careful consideration of heat and mass transfer limitations that may not be apparent at laboratory scale [32].

Economic optimization involves balancing multiple competing factors including raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [32]. Life cycle cost analysis enables comprehensive evaluation of different production approaches and identification of optimal operating conditions [32].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.0396719 g/mol

Monoisotopic Mass

202.0396719 g/mol

Heavy Atom Count

13

LogP

1.2
1.2

Appearance

Solid powder

Melting Point

86–92
78 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I670DAL4SZ

GHS Hazard Statements

Aggregated GHS information provided by 390 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 61 of 390 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 329 of 390 companies with hazard statement code(s):;
H302 (32.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (82.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (13.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (68.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (41.34%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used, along with rest and physical therapy, to treat injuries and other painful muscular conditions. Investigated for use in trigeminal neuralgia (tic douloureux), a neuropathic disorder characterized by severe facial pain. Was investigated as a modulator of histamine release.

Pharmacology

Chlorphenesin is a muscle relaxant. It blocks nerve impulses (or pain sensations) that are sent to the brain.

MeSH Pharmacological Classification

Muscle Relaxants, Central

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE07 - Chlorphenesin

Mechanism of Action

The mechanism of action of chlorphenesin is not well defined, and its effects are measured mainly by subjective responses. It is known that chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

104-29-0

Absorption Distribution and Excretion

Rapid and complete.

Metabolism Metabolites

Hepatic. 85% of a dose excreted within 24 hours as the glucuronide metabolite.

Wikipedia

Chlorphenesin

Biological Half Life

2.3-5 hours

Use Classification

Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells

Jingyi Wang, Yang Liu, Wendy R Kam, Ying Li, David A Sullivan
PMID: 32387382   DOI: 10.1016/j.exer.2020.108057

Abstract

Recently, we discovered that the cosmetic preservatives, benzalkonium chloride and formaldehyde, are especially toxic to human meibomian gland epithelial cells (HMGECs). Exposure to these agents, at concentrations approved for human use, leads within hours to cellular atrophy and death. We hypothesize that these effects are not unique, and that other cosmetic preservatives also exert adverse effects on HMGECs. Such compounds include parabens, phenoxyethanol and chlorphenesin, which have been reported to be toxic to corneal and conjunctival epithelial cells, the liver and kidney, as well as to irritate the eye. To test our hypothesis, we examined the influence of parabens, phenoxyethanol and chlorphenesin on the morphology, signaling, survival, proliferation and lipid expression of immortalized (I) HMGECs. These cells were cultured under proliferating or differentiating conditions with varying concentrations of methylparaben, ethylparaben, phenoxyethanol and chlorphenesin for up to 5 days. We monitored the signaling ability, appearance, number and neutral lipid content of the IHMGECs, as well as their lysosome accumulation. Our findings show that a 30-min exposure of IHMGECs to these preservatives results in a significant reduction in the activity of the Akt pathway. This effect is dose-dependent and occurs at concentrations equal to (chlorphenesin) and less than (all others) those dosages approved for human use. Further, a 24-h treatment of the IHMGECs with concentrations of methylparaben, ethylparaben, phenoxyethanol and chlorphenesin close to, or at, the approved human dose induces cellular atrophy and death. At all concentrations tested, no preservative stimulated IHMGEC proliferation. Of particular interest, it was not possible to evaluate the influence of these preservatives, at close to human approved dosages, on IHMGEC differentiation, because the cells did not survive the treatment. In summary, our results support our hypothesis and show that methylparaben, ethylparaben, phenoxyethanol and chlorphenesin are toxic to IHMGECs.


[Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography]

Huijuan Zhu, Weiqiang Zhang, Yanwei Yang, Ying Zhu
PMID: 24783875   DOI: 10.3724/sp.j.1123.2013.07036

Abstract

An analytical method was developed for the determination of the preservative of chlorphenesin in cosmetics by high performance liquid chromatography (HPLC). A C18 column (250 mm x 4.6 mm, 5 microm) and a photodiode array detector were used. The mobile phase was methanol-water (55:45, v/v) with a flow rate of 1.0 mL/min. The detection wavelength was set at 280 nm and the column temperature was 25 degrees C. The limit of detection was 3 ng. A good linear relationship was obtained between the peak area and the mass concentration of chlorphenesin in the range of 1 - 500 mg/L and the correlation coefficient was 1.000 0. The recoveries of chlorphenesin at different spiked levels were 99.0% - 103% with the relative standard deviations (RSD) < or = 1.2%. Interference test and sample test were also applied meanwhile and validation experiments were performed by three laboratories. The method is simple, sensitive, accurate, stable and suitable for the determination of chlorphenesin in cosmetics.


Evaluation of a Microbial Sensor as a Tool for Antimicrobial Activity Test of Cosmetic Preservatives

Hideyuki Gomyo, Masaki Ookawa, Kota Oshibuchi, Yuriko Sugamura, Masahito Hosokawa, Nozomi Shionoiri, Yoshiaki Maeda, Tadashi Matsunaga, Tsuyoshi Tanaka
PMID: 26699856   DOI: 10.4265/bio.20.247

Abstract

For high-throughput screening of novel cosmetic preservatives, a rapid and simple assay to evaluate the antimicrobial activities should be developed because the conventional agar dilution method is time-consuming and labor-intensive. To address this issue, we evaluated a microbial sensor as a tool for rapid antimicrobial activity testing. The sensor consists of an oxygen electrode and a filter membrane that holds the test microorganisms, Staphylococcus aureus and Candida albicans. The antimicrobial activity of the tested cosmetic preservative was evaluated by measuring the current increases corresponding to the decreases in oxygen consumption in the microbial respiration. The current increases detected by the sensor showed positive correlation to the concentrations of two commercially used preservatives, chlorphenesin and 2-phenoxyethanol. The same tendency was also observed when a model cosmetic product was used as a preservative solvent, indicating the feasibility in practical use. Furthermore, the microbial sensor and microfluidic flow-cell was assembled to achieve sequential measurements. The sensor system presented in this study could be useful in large-scale screening experiments.


Contact allergy to chlorphenesin

B Dyring-Andersen, J Elberling, J Duus Johansen, C Zachariae
PMID: 24628968   DOI: 10.1111/jdv.12437

Abstract




Production of chlorphenesin galactoside by whole cells of β-galactosidase-containing Escherichia coli

Sang-Eun Lee, Hyang-Yeol Lee, Kyung-Hwan Jung
PMID: 23676917   DOI: 10.4014/jmb.1211.11009

Abstract

We investigated the transgalactosylation reaction of chlorphenesin (CPN) using β-galactosidase (β-gal)-containing Escherichia coli (E. coli) cells, in which galactose from lactose was transferred to CPN. The optimal CPN concentration for CPN galactoside (CPN-G) synthesis was observed at 40 mM under the conditions that lactose and β-gal (as E. coli cells) were 400 g/l and 4.8 U/ml, respectively, and the pH and temperature were 7.0 and 40oC, respectively. The time-course profile of CPN-G synthesis under these optimal conditions showed that CPN-G synthesis from 40 mM CPN reached a maximum of about 27 mM at 12 h. This value corresponded to an about 67% conversion of CPN to CPN-G, which was 4.47-5.36-fold higher than values in previous reports. In addition, we demonstrated by thin-layer chromatography to detect the sugar moiety that galactose was mainly transferred from lactose to CPN. Liquid chromatography-mass spectrometry revealed that CPN-G and CPN-GG (CPN galactoside, which accepted two galactose molecules) were definitively identified as the synthesized products using β-gal-containing E. coli cells. In particular, because we did not use purified β-gal, our β-gal-containing E. coli cells might be practical and cost-effective for enzymatically synthesizing CPN-G. It is expected that the use of β-gal-containing E. coli will be extended to galactose derivatization of other drugs to improve their functionality.


β-galactosidase-catalyzed synthesis of galactosyl chlorphenesin and its characterization

Sang-Eun Lee, Tae-Min Jo, Hyang-Yeol Lee, Jongsung Lee, Kyung-Hwan Jung
PMID: 23564435   DOI: 10.1007/s12010-013-0213-3

Abstract

We synthesized galactosyl chlorphenesin (CPN-G) using β-gal-containing Escherichia coli (E. coli) cells in which the conversion yield of chlorphenesin (CPN) to CPN-G reached about 64 % during 12 h. CPN-G was identified and characterized using high-performance liquid chromatography, liquid chromatography-mass spectrometry, Fourier transform-infrared spectrometry, and nuclear magnetic resonance analysis ((1)H and (13)C). We verified that a galactose was covalently bound to a CPN alcohol group during CPN-G synthesis throughout these analyses. In particular, by the hydrolysis of CPN-G using β-gal, it was confirmed that a galactose was bound to CPN. The minimal inhibitory concentration (MIC) results showed that the CPN-G MICs were fairly similar to those of CPN. HACAT cell viability was significantly higher in CPN-G-treated cells than in CPN-treated cells at concentrations of 0.0-20.0 mM. Finally, we accomplished the synthesis of less toxic CPN-G, compared with CPN, using β-gal-containing E. coli cells as whole cells without changes in the MICs against microorganisms.


[Detection of the preservative chlorphenesin in cosmetics by high-performance liquid chromatography]

Yoshiaki Ikarashi, Norimasa Miyazawa, Kimio Shimamura, Nobuo Sato, Ken-ichi Yoshizawa, Masahito Hayashi, Katsuhiro Takano, Michiko Miyamoto, Takashi Kojima, Hiroshi Sakaguchi, Makiko Fujiio
PMID: 20306707   DOI:

Abstract

A simple determination method for preservative chlorphenesin in cosmetics was developed. Cosmetic samples were dissolved in methanol. The sample solution was analyzed by high-performance liquid chromatography (HPLC) with ODS column, using water-methanol (55:45) or water-acetonitrile (3:1) adjusted to pH 2.5 with phosphoric acid as the mobile phase. Chlorphenesin was detected with ultraviolet light detection at 280 nm. A linear relation was obtained between the peak areas and the concentrations of chlorphenesin in the range of 1-500 microg/ml. The determination limit of chlorphenesin was 1-2 microg/ml. Recoveries of chlorphenesin spiked in lotion and milky lotion at the levels of 0.03% and 0.3% were 98.8-100.0%. This method was applied for cosmetics including 0.03% and 0.3% of chlorphenesin and their content corresponded with the determined values.


The synthesis of amphipathic prodrugs of 1,2-diol drugs with saccharide conjugates by high regioselective enzymatic protocol

Jing Quan, Zhichun Chen, Chengyou Han, Xianfu Lin
PMID: 17178228   DOI: 10.1016/j.bmc.2006.11.039

Abstract

A facile, high regioselective enzymatic synthesis approach for the preparation of amphipathic prodrugs with saccharides of mephenesin and chlorphenesin was developed. Firstly, transesterification of two drugs with divinyl dicarboxylates with different carbon chain length was performed under the catalysis of Candida antarctica lipase acrylic resin and Lipozyme in anhydrous acetone at 50 degrees C, respectively. A series of lipophilic derivatives with vinyl groups of mephenesin and chlorphenesin were prepared. The influences of different organic solvents, enzyme sources, reaction time, and the acylation reagents on the synthesis of vinyl esters were investigated. And then, protease-catalyzed high regioselective acylation of D-glucose and D-mannose with vinyl esters of mephenesin and chlorphenesin gave drug-saccharide derivatives in good yields. The studies of lipophilicity and hydrolysis in vitro of prodrugs verified that drug-saccharide derivatives had amphipathic properties, and both lipophilic and amphipathic drug derivatives had obvious controlled release characteristics.


Multicenter study of preservative sensitivity in patients with suspected cosmetic contact dermatitis in Korea

Sang S Lee, Dong K Hong, Nam J Jeong, Jeung H Lee, Yun-Seok Choi, Ai-Young Lee, Cheol-Heon Lee, Kea J Kim, Hae Y Park, Jun-Mo Yang, Ga-Young Lee, Joon Lee, Hee C Eun, Kee-Chan Moon, Seong J Seo, Chang K Hong, Sang W Lee, Hae Y Choi, Jun Y Lee
PMID: 22548403   DOI: 10.1111/j.1346-8138.2012.01551.x

Abstract

As many new cosmetic products are introduced into the market, attention must be given to contact dermatitis, which is commonly caused by cosmetics. We investigate the prevalence of preservative allergy in 584 patients with suspected cosmetic contact dermatitis at 11 different hospitals. From January 2010 to March 2011, 584 patients at 11 hospital dermatology departments presented with cosmetic contact dermatitis symptoms. These patients were patch-tested for preservative allergens. An irritancy patch test performed on 30 control subjects using allergens of various concentrations showed high irritancy rates. Preservative hypersensitivity was detected in 41.1% of patients. Allergens with the highest positive test rates were benzalkonium chloride (12.1%), thimerosal (9.9%) and methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) (5.5%). Benzalkonium chloride and chlorphenesin had the highest irritancy rate based on an irritancy patch test performed using various concentrations. Seven of 30 normal subjects had a positive irritant patch reading with 0.1% benzalkonium chloride and eight of 30 normal subjects had a positive irritant patch reading at 4 days with 0.5% chlorphenesin in petrolatum. Although benzalkonium chloride was highly positive for skin reactions in our study, most reactions were probably irritation. MCI/MI and thimerosal showed highly positive allergy reactions in our study. The optimum concentration of chlorphenesin to avoid skin reactions is less than 0.5%.


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